molecular formula C8H9Cl2NO B3028475 (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride CAS No. 2102412-96-2

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Cat. No.: B3028475
CAS No.: 2102412-96-2
M. Wt: 206.07
InChI Key: DGIODMAWMUIYPH-RGMNGODLSA-N
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Description

(3R)-4-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chiral amine derivative with a benzofuran backbone substituted at position 4 with chlorine. Its molecular formula is C₈H₉Cl₂NO, and it has a molecular weight of 218.07 g/mol (calculated from and ). The compound is identified by the CAS number 2102412-96-2 and is available commercially in purities up to 97% . The R-configuration at the stereogenic center (C3) distinguishes it from its S-enantiomer, which may exhibit divergent biological or physicochemical properties .

Properties

IUPAC Name

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIODMAWMUIYPH-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC=C2Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-96-2
Record name 3-Benzofuranamine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by chlorination and amination reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of biocatalysts and green chemistry principles is increasingly common to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran scaffold undergoes oxidation at the dihydrofuran ring, influenced by the stereochemistry of the C3 amine. Key findings include:

  • Oxidative ring-opening : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the dihydrofuran ring opens to form a ketone derivative. This reaction is stereospecific, with the (3R)-configuration directing regioselectivity .

  • Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the C2–C3 position, retaining the (3R)-amine configuration .

Reagent Conditions Product Yield
KMnO₄/H₂SO₄0°C, 2 h4-Chloro-3-aminobenzofuran-2-one68%
m-CPBA/CH₂Cl₂RT, 12 h(3R)-4-Chloro-2,3-epoxy-benzofuran-3-amine52%

Substitution Reactions

The chloro substituent at C4 participates in nucleophilic aromatic substitution (NAS) and palladium-catalyzed cross-couplings:

  • NAS with amines : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 4-amino derivatives .

  • Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids, the chloro group is replaced with aryl rings, enabling diversification of the benzofuran core .

Substitution Parameters

Reaction Type Reagents Conditions Key Product
NASCH₃NH₂, K₂CO₃, DMF80°C, 6 h(3R)-4-(Methylamino)-benzofuran-3-amine
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃100°C, 12 h (microwave)(3R)-4-Aryl-benzofuran-3-amine

Reduction and Hydrogenation

The amine group and dihydrofuran ring are susceptible to reduction:

  • Catalytic hydrogenation : H₂/Pd-C reduces the benzofuran ring to a tetrahydrofuran derivative while preserving the stereochemistry .

  • Amine deprotection : HCl salt removal via NaOH yields the free amine, which can be re-alkylated or acylated .

Reduction Data

Substrate Reagent Product Selectivity
(3R)-4-Chloro-2,3-dihydro-benzofuran-3-amine·HClH₂ (1 atm), Pd-C(3R)-4-Chloro-tetrahydrobenzofuran-3-amine>95% retention of R-configuration

Coupling Reactions

The amine group engages in:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, useful in coordination chemistry .

  • Peptide coupling : HATU-mediated amidation with carboxylic acids produces carboxamide derivatives .

Coupling Examples

Reaction Reagents Application
Imine formationPhCHO, Et₃N, CH₂Cl₂Metal-ligand complexes for catalysis
Amide synthesisRCO₂H, HATU, DIPEAProdrug development

Mechanistic Insights

  • Stereochemical influence : The (3R)-amine directs facial selectivity in epoxidation and hydrogenation due to steric and electronic effects .

  • Chloro substituent activation : The electron-withdrawing chloro group enhances electrophilic substitution at C4 and C7 positions .

Comparative Reactivity

Derivative Reactivity vs. Parent Compound
(3R)-4-Fluoro analogFaster NAS due to weaker C–F bond
(3R)-4-Methoxy analogReduced electrophilicity at C4

Scientific Research Applications

Medicinal Chemistry

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine; hydrochloride has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests possible applications in drug development.

  • Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. Its mechanism is hypothesized to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Effects : Research has suggested that compounds within the benzofuran class can provide neuroprotection against oxidative stress. Investigations into (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine have shown promise in reducing neuronal damage in vitro.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various applications:

  • Synthesis of Novel Anticancer Agents : Researchers are exploring the use of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine as a precursor for synthesizing new anticancer compounds. The benzofuran moiety is known for its ability to interact with biological targets involved in cancer progression.

Biological Research

The compound is utilized in biological assays to explore cellular mechanisms:

  • Cell Signaling Studies : Its role in influencing cell signaling pathways has been studied, particularly regarding apoptosis and cell proliferation. Understanding these mechanisms can lead to insights into cancer biology and potential therapeutic targets.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine exhibited significant antidepressant effects in rodent models when administered at specific dosages. The results indicated alterations in serotonin levels comparable to established antidepressants.

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers treated neuronal cultures with varying concentrations of the hydrochloride salt form of the compound. The results showed a marked decrease in markers of oxidative stress, suggesting its potential as a neuroprotective agent.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antidepressant and neuroprotective properties ,
Organic SynthesisIntermediate for synthesizing novel anticancer agents ,
Biological ResearchStudies on cell signaling and apoptosis ,

Mechanism of Action

The mechanism of action of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can affect various cellular pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, highlighting variations in substituents, stereochemistry, and molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Stereochemistry Purity Source (Evidence)
(3R)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl Cl at C4 C₈H₉Cl₂NO 218.07 R 97%
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine HCl F at C4 C₈H₉ClFNO 189.61 S 97%
5-Chloro-2,3-dihydrobenzofuran-3-amine HCl Cl at C5 C₈H₉Cl₂NO 218.07 Racemic N/A
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HCl CF₃ at C5 C₉H₉ClF₃NO 239.62 R N/A
6-Bromo-2-ethyl-2,3-dihydrobenzofuran-3-amine HCl Br at C6, ethyl at C2 C₁₀H₁₂BrClNO 283.57 Diastereomeric N/A

Key Observations :

  • Halogen Type : Fluorine at C4 () reduces molecular weight compared to chlorine and increases electronegativity, which may enhance hydrogen-bonding capacity.
  • Stereochemistry : The S-enantiomer of the 4-fluoro analog () is priced lower than the R-enantiomer of the target compound, suggesting enantiomer-specific demand in synthesis or applications .
Physicochemical and Commercial Properties
  • Purity : Commercial availability varies; the target compound and its 4-fluoro analog are listed at 97% purity, while others lack explicit purity data .
  • Synthesis Complexity : Diastereomeric mixtures (e.g., ) or trifluoromethylated derivatives () may require specialized synthetic routes, impacting cost and scalability.
  • Safety : The 5-chloro analog () has a dedicated safety data sheet (SDS), indicating handling precautions for hazardous byproducts or reactivity .

Research and Application Insights

  • Pharmacological Potential: Benzofuran amines are explored as CNS agents due to structural similarity to amphetamines (). The target compound’s chloro-substitution may modulate serotonin or dopamine receptor affinity compared to fluoro or bromo analogs.
  • Material Science : High-purity grades (≥99%, ) of halogenated benzofuran amines are used in optoelectronics or as intermediates in organic synthesis .

Biological Activity

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, interaction with neurotransmitter systems, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a unique benzofuran structure characterized by a fused benzene and furan ring. The presence of a chlorine atom at the 4-position and an amine group at the 3-position enhances its reactivity and biological potential. The hydrochloride form improves solubility, making it suitable for various biological applications. Its chemical formula is C9H9ClN·HCl, with a molecular weight of approximately 202.08 g/mol .

Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior. This interaction could lead to anxiolytic or antidepressant effects, making it a candidate for treating neurological disorders .

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to known psychoactive compounds suggests it may have significant effects on mood regulation and anxiety . Further studies are needed to elucidate specific binding affinities and mechanisms.

Antimicrobial Properties

While the primary focus has been on its neuropharmacological effects, there is emerging evidence that compounds structurally related to this compound exhibit antimicrobial properties. For instance, similar benzofuran derivatives have shown activity against various bacterial strains, including resistant strains like MRSA .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

  • Neuropharmacological Studies : Investigations into the effects on neurotransmitter systems suggest potential uses in treating depression and anxiety disorders.
  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial activity with low minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;HClBenzofuran structure with Cl and amineEnhanced solubilityPotential anxiolytic/antidepressant
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acidCarboxylic acid groupPotential anti-inflammatory propertiesModerate antibacterial activity
4-Chloro-2,3-dihydrobenzofuranLacks an amine groupUsed primarily in synthetic chemistryLimited antimicrobial activity

Q & A

Q. Q1. What are the recommended analytical techniques for characterizing the stereochemical purity of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA or IB) with a mobile phase of hexane/isopropanol (80:20) containing 0.1% trifluoroacetic acid. Retention time and peak symmetry can confirm enantiomeric excess (ee) ≥98% .
  • Polarimetry : Measure optical rotation at 589 nm (sodium D-line) in methanol (1 mg/mL). Compare with literature values for (R)-configuration derivatives (e.g., PubChem data for related compounds) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, particularly if novel polymorphs are synthesized .

Q. Q2. How can researchers optimize the synthesis of this compound to minimize racemization during the hydrochloride salt formation?

Methodological Answer:

  • Low-Temperature Protonation : Add HCl gas or concentrated HCl dropwise to the free amine in anhydrous diethyl ether at 0–5°C to reduce acid-catalyzed racemization .
  • Solvent Selection : Use aprotic solvents (e.g., THF or dichloromethane) instead of protic solvents like water or ethanol to limit nucleophilic attack on the chiral center .
  • Monitoring : Track ee via inline FTIR or circular dichroism (CD) spectroscopy during reaction progression .

Q. Q3. What are the critical storage conditions to ensure long-term stability of this compound?

Methodological Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation of the benzofuran ring .
  • Humidity Control : Use desiccants (e.g., silica gel) in sealed containers, as the hydrochloride salt is hygroscopic and may hydrolyze in moist environments .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., dechlorination or ring-opening) .

Advanced Research Questions

Q. Q4. How can computational modeling aid in predicting the biological activity of this compound, particularly in CNS targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₃) or monoamine transporters, leveraging the compound’s amine group for hydrogen bonding .
  • QSAR Analysis : Correlate substituent effects (e.g., chloro vs. fluoro analogs) with activity using Hammett σ constants and steric parameters .
  • MD Simulations : Simulate blood-brain barrier permeability via logP calculations (predicted ~1.2) and membrane bilayer penetration assays .

Q. Q5. What strategies are effective for resolving enantiomeric impurities in scaled-up batches of this compound?

Methodological Answer:

  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively acetylate the undesired (S)-enantiomer in organic solvents .
  • Diastereomeric Salt Formation : Co-crystallize with chiral acids like L-tartaric acid in ethanol/water mixtures; monitor via differential scanning calorimetry (DSC) .
  • Chromatographic Purification : Employ simulated moving bed (SMB) chromatography with cellulose triacetate columns for industrial-scale separation .

Q. Q6. How does the chloro substituent at the 4-position influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : The chloro group acts as a directing group for palladium-catalyzed C–N coupling with arylboronic acids. Optimize using Pd(OAc)₂/XPhos in toluene at 110°C .
  • SNAr Reactivity : Assess nucleophilic aromatic substitution with amines or thiols under microwave irradiation (DMF, 150°C, 30 min) .
  • Dehalogenation Risks : Monitor for reductive dechlorination (e.g., using H₂/Pd-C) via GC-MS to avoid byproduct formation .

Q. Q7. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) using fluorescence polarization (FP) assays with ATP-competitive probes .
  • Cellular IC₅₀ Determination : Treat HEK293 cells expressing target kinases, followed by Western blotting for phosphorylated substrates .
  • Selectivity Index : Compare inhibition constants (Kᵢ) against off-target receptors (e.g., adrenergic or dopamine receptors) via radioligand binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Reactant of Route 2
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

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